![molecular formula C22H24N2O2 B5170249 N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, commonly known as AICAR, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. AICAR has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.
Wirkmechanismus
AICAR activates N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which is a cellular energy sensor that regulates glucose and lipid metabolism. N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation in skeletal muscle cells. AICAR also inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AICAR has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy metabolism. AICAR also induces autophagy and apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth. In addition, AICAR has cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
AICAR has several advantages for lab experiments. It is a potent activator of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which makes it a useful tool for studying cellular energy metabolism. AICAR has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, AICAR has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain a sustained level of activation of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. In addition, AICAR can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for AICAR research. One area of interest is the development of more potent and selective activators of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. Another area of interest is the investigation of the potential therapeutic applications of AICAR in other diseases, such as neurodegenerative disorders. Furthermore, the use of AICAR as a tool for studying cellular energy metabolism and autophagy is an area of ongoing research. Overall, AICAR has significant potential for advancing our understanding of cellular energy metabolism and for developing new therapies for various diseases.
Synthesemethoden
AICAR can be synthesized through a multistep process starting from 4-isopropylbenzaldehyde and allylamine. The first step involves the condensation of 4-isopropylbenzaldehyde with allylamine to form 1-allyl-2-(4-isopropylphenyl)ethylamine. The second step involves the reaction of this intermediate with chloroacetyl chloride to form N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. The overall yield of this synthesis method is approximately 40-50%.
Wissenschaftliche Forschungsanwendungen
AICAR has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. AICAR has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, AICAR has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-14-23-22(26)20(24-21(25)19-8-6-5-7-9-19)15-17-10-12-18(13-11-17)16(2)3/h4-13,15-16H,1,14H2,2-3H3,(H,23,26)(H,24,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCIKCYSKFBLF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

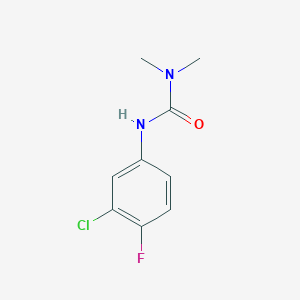
![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
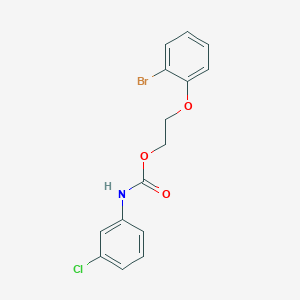
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)
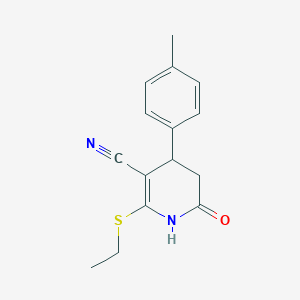
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
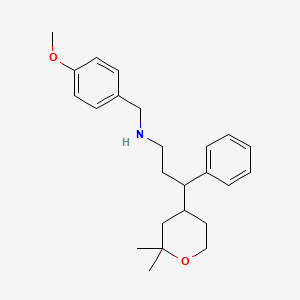
![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
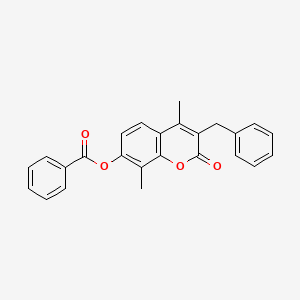
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)